1-(2,4-Bis(benzyloxy)phenyl)ethanone
Overview
Description
1-(2,4-Bis(benzyloxy)phenyl)ethanone is an organic compound with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol . It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Scientific Research Applications
1-(2,4-Bis(benzyloxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Bis(benzyloxy)phenyl)ethanone can be synthesized by reacting benzyl bromide with resacetophenone in the presence of potassium carbonate in refluxing acetonitrile for 18 hours. This method yields the desired product with a high degree of purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of common reagents and solvents makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(benzyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(benzyloxy)phenyl)ethanone depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ethanone group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 1-(2,6-Bis(benzyloxy)phenyl)ethanone
- 1-(3,4-Bis(benzyloxy)phenyl)ethanone
- 2,4-Dibenzyloxyacetophenone
Uniqueness: 1-(2,4-Bis(benzyloxy)phenyl)ethanone is unique due to the specific positioning of the benzyloxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and other similar compounds .
Properties
IUPAC Name |
1-[2,4-bis(phenylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-13-12-20(24-15-18-8-4-2-5-9-18)14-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUABHFDUHJWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312866 | |
Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22877-01-6 | |
Record name | 22877-01-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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